molecular formula C7H11N3O B12828348 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide

Cat. No.: B12828348
M. Wt: 153.18 g/mol
InChI Key: CXGNVMNUHXQWAI-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide is a synthetic organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide typically involves the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-4-yl)ethanol
  • 2-(1H-Imidazol-4-yl)acetic acid
  • 2-(1H-Imidazol-4-yl)propionic acid

Uniqueness

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C7H11N3O/c1-10(2)7(11)3-6-4-8-5-9-6/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

CXGNVMNUHXQWAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CN=CN1

Origin of Product

United States

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